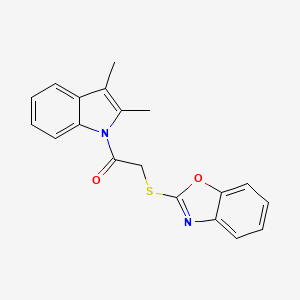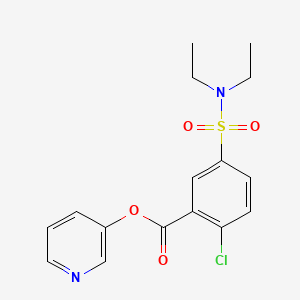
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-FLUORO-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C12H12FN3O2S and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzenesulfonamide is 281.06342597 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulations
Research into the corrosion inhibition properties of derivatives related to N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzenesulfonamide for iron surfaces employs quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the interaction mechanisms at the molecular level, providing insights into the development of new corrosion inhibitors with improved efficiencies (Kaya et al., 2016).
Spectroscopic and Molecular Structure Investigations
Another application is found in the comprehensive theoretical and experimental structural studies on similar sulfonamide derivatives. These studies, which include DFT/B3LYP and HF methods, contribute significantly to the field of molecular structure analysis by elucidating the stability, electronic structures, and intramolecular interactions of such molecules (Mansour & Ghani, 2013).
Synthesis and Characterization of New Compounds
The synthesis and characterization of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have been reported. These studies not only provide detailed insights into the molecular structures and electronic properties but also explore the interactions with proteins, contributing to the development of potential pharmaceutical applications (Murthy et al., 2018).
Antimycobacterial Activity
A novel series of thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis. This highlights the therapeutic potential of sulfonamide derivatives in addressing tuberculosis, especially with the identification of compounds exhibiting high activity and elucidation of their structure-activity relationships (Ghorab et al., 2017).
Herbicidal Activity
The influence of 4,6-disubstituted heterocyclic groups on the herbicidal activity of specific sulfonamide derivatives has been studied. These investigations offer valuable insights into the design of novel herbicides with selective and potent activity against various weed species, demonstrating the utility of sulfonamide derivatives in agricultural sciences (Lee et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRFUFIVABLWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5505984.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![3-Ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)


![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)
